Betamethasone 17-propionate
CAS No.: 5534-13-4
VCID: VC0193698
Molecular Formula: C25H33FO6
Molecular Weight: 448.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Betamethasone 17-propionate, also known as Clobetasol Propionate EP Impurity A, is a glucocorticoid and a degradation product of betamethasone . As a corticosteroid, betamethasone and its derivatives are used to manage inflammatory conditions . Betamethasone dipropionate, for example, is a high-potency corticosteroid used topically to treat inflammatory skin conditions like dermatitis, eczema, and psoriasis . It is available as a spray for treating mild to moderate plaque psoriasis in patients aged 18 years and older . The spray is typically applied to affected areas twice daily for up to four weeks, and treatment should be discontinued once control is achieved . Betamethasone dipropionate's mechanism of action in treating psoriasis is not fully understood, but corticosteroids generally affect cellular signaling, immune function, inflammation, and protein regulation . Studies have assessed its potential to suppress the hypothalamic-pituitary-adrenal (HPA) axis, with some subjects showing suppression after 15 days of treatment, though this was reversible . Prolonged use or application over large areas can increase the risk of HPA axis suppression, especially in those with compromised skin or undergoing stress . Another related compound, Betamethasone 17-Propionate-d5, is a labeled degradation product of betamethasone used as an impurity reference material and stable isotope in analytical standards . Betamethasone and its related compounds are effective treatments for various inflammatory conditions, though their use requires careful monitoring to minimize potential adverse effects . |
---|---|
CAS No. | 5534-13-4 |
Product Name | Betamethasone 17-propionate |
Molecular Formula | C25H33FO6 |
Molecular Weight | 448.5 g/mol |
IUPAC Name | [(9R,10S,13S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |
Standard InChIKey | ITYMTTQVNYAJAA-BPARTCAISA-N |
SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Canonical SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | (11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione; 9-Fluoro-11beta,17,21-Trihydroxy-16beta-Methylpregna-1,4-Diene-3,20-Dione 17-Propionate; Propionic Acid [(8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-17-Glycoloyl-11-Hydr |
PubChem Compound | 145706030 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume